
Nonanoic-6,6,7,7-d4 acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nonanoic-6,6,7,7-d4 acid, also known as Pelargonic-6,6,7,7-d4 acid, is a deuterated form of nonanoic acid. It is a nine-carbon saturated fatty acid with the molecular formula C9H14D4O2. This compound is often used as a labeled version of nonanoic acid for various scientific applications, including research in chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nonanoic-6,6,7,7-d4 acid can be synthesized through the deuteration of nonanoic acid. The process involves the replacement of hydrogen atoms with deuterium atoms at specific positions. This can be achieved using deuterated reagents and solvents under controlled reaction conditions. The reaction typically requires a catalyst to facilitate the exchange of hydrogen with deuterium .
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are carried out in specialized reactors designed to handle deuterated compounds. The production methods ensure high purity and yield of the final product, making it suitable for various research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
Nonanoic-6,6,7,7-d4 acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nonanoic acid derivatives.
Reduction: Reduction reactions can convert the acid to its corresponding alcohol.
Substitution: The deuterium atoms can be replaced with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include nonanoic acid derivatives, nonanol, and substituted nonanoic acids. These products have various applications in research and industry .
Aplicaciones Científicas De Investigación
Nonanoic-6,6,7,7-d4 acid has a wide range of scientific research applications, including:
Chemistry: Used as a labeled compound in studies involving reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of fatty acids in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tracer in pharmacokinetic studies.
Industry: Utilized in the production of plasticizers, lacquers, and as a component in herbicides
Mecanismo De Acción
The mechanism of action of Nonanoic-6,6,7,7-d4 acid involves its interaction with molecular targets and pathways similar to nonanoic acid. It can modulate the activity of enzymes involved in fatty acid metabolism and influence cellular processes. The deuterium atoms provide a unique advantage in tracing and studying these interactions at a molecular level .
Comparación Con Compuestos Similares
Nonanoic-6,6,7,7-d4 acid can be compared with other similar compounds, such as:
Nonanoic acid: The non-deuterated form, commonly used in various applications.
Octanoic acid: An eight-carbon fatty acid with similar properties but shorter chain length.
Decanoic acid: A ten-carbon fatty acid with similar properties but longer chain length.
The uniqueness of this compound lies in its deuterated nature, which allows for precise tracing and analysis in scientific research .
Propiedades
Fórmula molecular |
C9H18O2 |
|---|---|
Peso molecular |
162.26 g/mol |
Nombre IUPAC |
6,6,7,7-tetradeuteriononanoic acid |
InChI |
InChI=1S/C9H18O2/c1-2-3-4-5-6-7-8-9(10)11/h2-8H2,1H3,(H,10,11)/i3D2,4D2 |
Clave InChI |
FBUKVWPVBMHYJY-KHORGVISSA-N |
SMILES isomérico |
[2H]C([2H])(CC)C([2H])([2H])CCCCC(=O)O |
SMILES canónico |
CCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


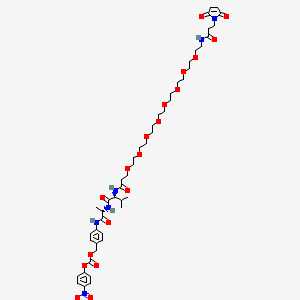
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12403684.png)



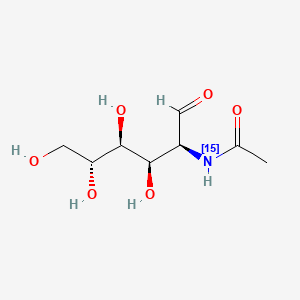

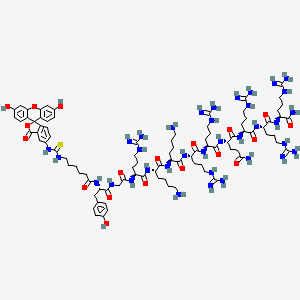
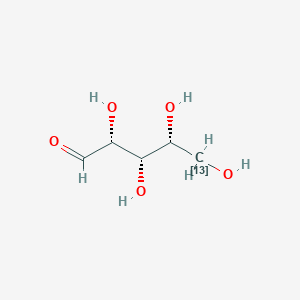
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12403740.png)
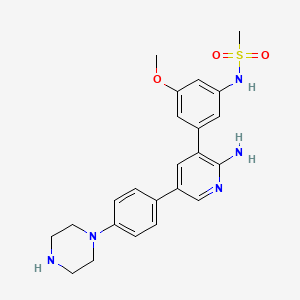
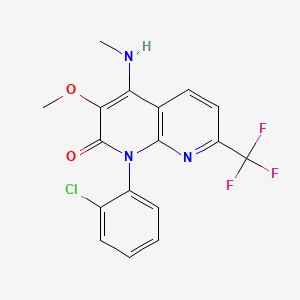
![(1R,2S,4S,7Z,8R,9S)-7-ethylidene-6'-hydroxy-1'-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B12403758.png)
![N-[5-[2-fluoro-5-[[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamoyl]phenyl]-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B12403766.png)
